molecular formula C21H19F3N2O4 B12170464 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12170464
M. Wt: 420.4 g/mol
InChI Key: GCQJGOYPDNWHBV-UHFFFAOYSA-N
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Description

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes multiple fluorine atoms, methoxy groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxamide formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Hydroxyquinoline derivatives

    Substitution: Amino or thio-substituted quinoline derivatives

Scientific Research Applications

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide
  • 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide

Uniqueness

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability, while the methoxy and carboxamide groups contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C21H19F3N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H19F3N2O4/c1-29-13-5-3-12(4-6-13)10-25-21(28)15-11-26(8-7-22)18-14(19(15)27)9-16(23)20(30-2)17(18)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,25,28)

InChI Key

GCQJGOYPDNWHBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF

Origin of Product

United States

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